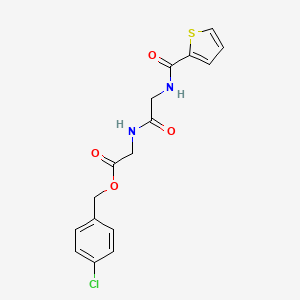

4-氯苄基 N-(2-噻吩基羰基)甘氨酰甘氨酸酯

描述

Synthesis Analysis

The synthesis of compounds structurally related to 4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate involves intricate steps that utilize various reagents to form the desired chemical bonds. A notable example is the synthesis of chloro-bis(glycylglycinate)germanium(IV) chloride, where chloroacetyl chloride and diphenyl thioether were reacted in the presence of AlCl3 as a catalyst in a Friedel-Crafts reaction, further elaborating its derivatives through a series of chemical transformations (Coskun & Karapınar, 2008). Another method involves the condensation of ethyl 5-carbonylglycinates with 4-(Boc-amino)-1,2,3-triazole-5-carboxylic acids, leading to cyclization and formation of complex heterocycles (Syrota et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate reveals extensive electronic delocalization, contributing to their unique properties. For instance, the molecular structure of a related compound showed a significant O—H⋯N(nitroso) hydrogen bond, indicating a complex three-dimensional network based on antiparallel chains and crystallographic symmetry centers (Low et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving 4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate and its analogs often include nucleophilic substitution reactions, cyclo-condensations, and the formation of complex heterocycles. For example, 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one was obtained through the reaction of 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate, showcasing the compound's versatility in forming diverse structures (El‐Sayed et al., 2011).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure and bonding. For example, the synthesis and characterization of specific chiral polythiophenes derived from similar structures showed that these compounds are highly porous and remain stable up to certain temperatures, indicating their potential for various applications (Ramos et al., 2006).

Chemical Properties Analysis

The chemical properties of 4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate derivatives, such as their reactivity and interaction with other compounds, are pivotal for their potential applications. The study on the synthesis and antimicrobial activity of new heterocyclic compounds containing thieno[3,2-c]coumarin frameworks illustrates how the chemical properties of these compounds can be leveraged for designing molecules with desirable biological activities (El-Dean et al., 2013).

科学研究应用

化学合成和表征

4-氯苄基 N-(2-噻吩基羰基)甘氨酰甘氨酸酯作为化学合成和表征研究的一部分,尚未在现有文献中直接提及。然而,对类似化合物(如衍生的二肽及其合成方法)的研究,为与 4-氯苄基 N-(2-噻吩基羰基)甘氨酰甘氨酸酯相关的潜在应用和合成方法提供了见解。例如,C60 衍生的二肽的合成涉及可能与 4-氯苄基 N-(2-噻吩基羰基)甘氨酰甘氨酸酯类似的反应,强调了特定官能团反应在创建复杂分子中的重要性 (王等人,1995 年)。

分析化学应用

在分析化学领域,4-氯苄基 N-(2-噻吩基羰基)甘氨酰甘氨酸酯等化合物可以在开发用于检测和量化生物相关分子的新方法中发挥作用。诸如开发一种使用衍生化试剂对生物液体中硫醇进行定量的新型 HPLC 方法的研究展示了化学复杂化合物在增强分析技术方面的潜在用途 (张等人,2014 年)。

材料科学

在材料科学中,对聚合物和膜的功能化和应用的研究表明了 4-氯苄基 N-(2-噻吩基羰基)甘氨酰甘氨酸酯的潜在应用领域。具有可监测和可再生牺牲层的耐氯聚酰胺反渗透膜的合成举例说明了特定的化学官能团如何增强材料在特定应用(例如水处理和脱盐)中的性能 (黄等人,2017 年)。

药理学和毒理学

虽然根据要求排除了有关 4-氯苄基 N-(2-噻吩基羰基)甘氨酰甘氨酸酯在药理学和毒理学中直接应用的信息,但重要的是要认识到对类似化合物的研究通常会探索它们的生化相互作用和潜在的治疗或毒理学效应。诸如研究酚酸对甲基乙二醛诱导的神经-2A 细胞凋亡的细胞保护作用的研究暗示了化学研究在理解和减轻细胞应激机制方面的更广泛背景,这可能与 4-氯苄基 N-(2-噻吩基羰基)甘氨酰甘氨酸酯的生物活性相关 (黄等人,2008 年)。

属性

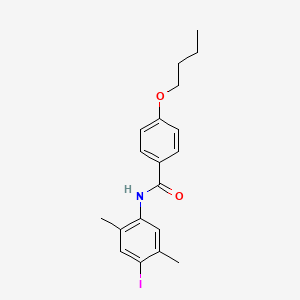

IUPAC Name |

(4-chlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4S/c17-12-5-3-11(4-6-12)10-23-15(21)9-18-14(20)8-19-16(22)13-2-1-7-24-13/h1-7H,8-10H2,(H,18,20)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKJGARBOREAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4614214.png)

![3-methyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4614217.png)

![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4614236.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B4614249.png)

![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)

![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4614276.png)

![3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4614296.png)

![2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B4614298.png)

![2-methoxy-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4614301.png)

![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4614309.png)